N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Overview
Description
Scientific Research Applications
Medicinal Chemistry
This compound is utilized in the synthesis of various pharmaceutical agents. Its structural motif, particularly the trifluoromethyl group, is common in many therapeutic drugs due to its ability to enhance binding affinity and metabolic stability .
Agriculture
In agriculture, the compound’s derivatives could be explored for their potential as growth promoters or pesticides. The hydroxypropyl group may be modified to increase solubility and bioavailability in plant systems .
Environmental Science
Researchers may investigate the environmental fate of this compound, such as its degradation products and their impact on ecosystems. It could serve as a model compound for studying the environmental behavior of fluorinated pyridines .
Materials Science
The compound’s robust chemical structure makes it a candidate for creating advanced materials, such as high-performance polymers or coatings that require thermal stability and chemical resistance .
Biochemistry
Biochemists might be interested in the compound’s interaction with biological macromolecules. It could be used as a probe to study enzyme binding sites or to understand the role of fluorinated compounds in biological systems .
Pharmacology
In pharmacology, the compound can be used to develop new drug candidates. Its trifluoromethyl group is particularly of interest for designing drugs with improved pharmacokinetic properties .
Analytical Chemistry
Due to its unique chemical structure, it can be used as a standard or reference compound in analytical methods such as HPLC or mass spectrometry to quantify similar compounds in complex mixtures .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for constructing more complex molecules. Its reactivity and functional groups allow for a variety of chemical transformations .
properties
IUPAC Name |
N-[3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,4-6H2,1-3H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXUREANVNEDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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